![molecular formula C6H5ClN4S B1610185 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 54356-38-6](/img/structure/B1610185.png)
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst, followed by subsequent reactions to introduce the amino, chloro, and methylthio groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures
Common reagents used in these reactions include hydrogen peroxide, sodium bicarbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of 4-amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to this compound can enhance its efficacy against breast cancer and leukemia by targeting the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Various derivatives have shown promising results in vitro, indicating their potential use in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity .
1.3 Antimicrobial and Antiviral Activities
Pyrimidine derivatives, including this compound, have been studied for their antimicrobial and antiviral activities. The compound's ability to inhibit the growth of certain pathogens makes it a candidate for further development as an antimicrobial agent .
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to conventional methods .
2.2 Derivative Exploration
Researchers have synthesized numerous derivatives of this compound by modifying the amine and halogen substituents on the pyrimidine ring. These derivatives are being evaluated for improved pharmacological profiles and enhanced biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the disruption of signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Amino-6-chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
Overview
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure which includes an amino group, a chloro substituent, and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications.
The primary mechanism of action for this compound involves its role as an ATP-mimicking inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it disrupts critical signaling pathways that promote cancer cell proliferation and survival . This inhibition is vital in the context of cancers associated with EGFR mutations, making this compound a candidate for targeted therapies.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Its structural features allow it to interact with enzyme active sites effectively, leading to reduced enzymatic activity. The compound has been studied in relation to:
- Dihydrofolate reductase (DHFR) : It shows promising inhibition potential, which is critical for cancer treatment due to DHFR's role in nucleotide synthesis .
- Protein Kinases : The compound has been evaluated for its ability to inhibit multiple protein kinases involved in cancer progression .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Case Studies
- In vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells through its action on EGFR. The IC50 values observed were indicative of its potency in disrupting cancer cell signaling pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicated that modifications at the C4 position could enhance enzyme inhibition and anticancer activity. This suggests that further derivatization of this compound could lead to more potent analogs .
Comparative Analysis
The biological activity of this compound can be compared with other similar pyrimidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-4-chloro-6-methylpyrimidine | Structure | Moderate DHFR inhibitor |
4-Amino-6-chloro-2-methylthiopyrimidine | Structure | Stronger anticancer activity |
4-Chloro-2-(methylthio)pyrimidine | Structure | Weak kinase inhibitor |
This table illustrates how variations in substituents affect biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXJUBYFDZFFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474082 | |
Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54356-38-6 | |
Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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